molecular formula C7H14OSi B2960905 3-Trimethylsilylpropargyl methyl ether CAS No. 43019-55-2

3-Trimethylsilylpropargyl methyl ether

Cat. No. B2960905
CAS RN: 43019-55-2
M. Wt: 142.273
InChI Key: CIJYVJDLABJUCX-UHFFFAOYSA-N
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Description

3-Trimethylsilylpropargyl methyl ether is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .


Synthesis Analysis

The synthesis of propargyl derivatives, such as 3-Trimethylsilylpropargyl methyl ether, has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .


Molecular Structure Analysis

The trimethylsilyl group in 3-Trimethylsilylpropargyl methyl ether consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its overall structure .


Chemical Reactions Analysis

The trimethylsilyl group in 3-Trimethylsilylpropargyl methyl ether can be used as a temporary protecting group during chemical synthesis or some other chemical reactions . It can also make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

Scientific Research Applications

Synthesis of Propargyl Derivatives

3-Trimethylsilylpropargyl methyl ether: is a versatile reagent in the synthesis of propargyl derivatives, which are valuable intermediates in organic chemistry. These derivatives serve as building blocks for more complex molecules, often used in pharmaceuticals and agrochemicals .

Catalytic Systems

This compound plays a crucial role in catalytic systems, particularly in reactions involving the propargylation of target substrates. It can act under mild conditions, which is advantageous for maintaining the integrity of sensitive molecules .

Homopropargylic Reagents

As a homopropargylic reagent, 3-Trimethylsilylpropargyl methyl ether contributes to the synthesis of molecules with homopropargylic structures. These structures are significant in the development of new materials and chemicals with unique properties .

Radical-Based Reactions

In radical chemistry, this compound is used for radical-based reductions and hydrosilylation reactions. Its application allows for reactions to be carried out under mild conditions with excellent yields and selectivity .

Photopolymerization

3-Trimethylsilylpropargyl methyl ether: is also instrumental in the field of polymer science, particularly in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

Material Science

The unique properties of 3-Trimethylsilylpropargyl methyl ether make it a valuable reagent in material science, where it is used to synthesize new materials with desired physical and chemical characteristics .

Organic Synthesis

This ether is employed in organic synthesis to introduce the propargyl group into various substrates, enabling the formation of a wide array of organic compounds with potential applications in different industries .

Catalytic Propargylic Substitution

Lastly, it is used in catalytic propargylic substitution reactions, which are pivotal for creating complex organic molecules with high precision and selectivity .

Future Directions

The propargyl group, which is a part of 3-Trimethylsilylpropargyl methyl ether, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there could be exciting future developments in this field .

properties

IUPAC Name

3-methoxyprop-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-8-6-5-7-9(2,3)4/h6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJYVJDLABJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyprop-1-yn-1-yl)trimethylsilane

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